

A Comparative Analysis of MTHFD2 and MTHFD1 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mthfd2-IN-3*

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A deep dive into the therapeutic potential and selectivity of key inhibitors targeting one-carbon metabolism in cancer.

In the landscape of cancer metabolism, the folate-mediated one-carbon (1C) pathway has emerged as a critical therapeutic target. This pathway is essential for the biosynthesis of nucleotides and other macromolecules required for rapid cell proliferation. Two key enzymes in this pathway, the mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) and its cytosolic counterpart, methylenetetrahydrofolate dehydrogenase 1 (MTHFD1), have garnered significant attention as promising targets for anticancer drug development. MTHFD2 is highly expressed in embryonic and various cancer tissues with low to no expression in most healthy adult tissues, making it an attractive target for selective cancer therapy.[1][2][3] In contrast, MTHFD1 is more ubiquitously expressed in normal adult tissues.[3] This differential expression profile underscores the importance of developing selective inhibitors to minimize off-target effects. This guide provides a comparative analysis of a representative MTHFD2 inhibitor, **Mthfd2-IN-3**, and a selection of prominent MTHFD1 and dual MTHFD1/2 inhibitors, supported by experimental data and detailed protocols.

Quantitative Comparison of Inhibitor Potency

The efficacy of various inhibitors against MTHFD1 and MTHFD2 has been quantified through in vitro biochemical assays, with the half-maximal inhibitory concentration (IC₅₀) being a key metric. A lower IC₅₀ value indicates a higher potency of the inhibitor. The following table summarizes the reported IC₅₀ values for several notable inhibitors.

| Inhibitor | Target(s) | MTHFD1 IC50 | MTHFD2 IC50 | Selectivity (MTHFD1/MTHFD2) | Reference(s) |
|-------------|----------------|-------------|------------------|-----------------------------|--------------|
| Mthfd2-IN-3 | MTHFD2 | - | Potent inhibitor | - | [4] |
| LY345899 | MTHFD1/MT HFD2 | 96 nM | 663 nM | 0.14 | [1][5] |
| DS44960156 | MTHFD2 | >30 µM | 1.6 µM | >18.75 | [4][6] |
| DS18561882 | MTHFD2 | 0.57 µM | 0.0063 µM | 90.5 | [4][7] |
| TH9619 | MTHFD1/MT HFD2 | 47 nM | - (Potent) | - | [4][5] |
| TH9028 | MTHFD1/MT HFD2 | 0.5 nM | 7.97 nM | 0.06 | [4] |
| MTHFD2-IN-5 | MTHFD2 | - | 66 nM | - | [4] |
| MTHFD2-IN-6 | MTHFD1/MT HFD2 | 19.05 µM | 1.46 µM | 13.05 | [4] |

Note: A hyphen (-) indicates that the data was not specified in the provided search results. "Potent inhibitor" indicates that the source describes it as such without providing a specific IC50 value.

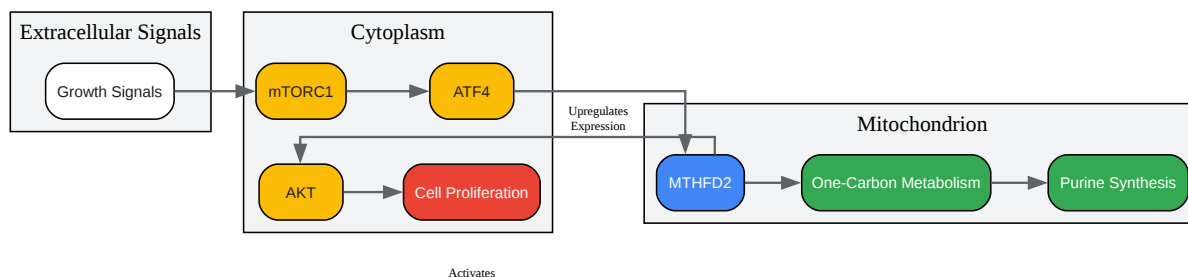
Signaling Pathways and Therapeutic Rationale

The inhibition of MTHFD1 and MTHFD2 disrupts the 1C metabolic pathway, leading to a depletion of essential building blocks for DNA synthesis and repair, ultimately inducing cancer cell death.[3][8]

MTHFD2 Signaling Pathway

MTHFD2 is a key enzyme in the mitochondrial folate cycle, playing a crucial role in converting one-carbon units for de novo purine synthesis.[1] Its expression can be regulated by the

mTORC1/ATF4 signaling pathway in response to cell growth signals.[1] Inhibition of MTHFD2 leads to a depletion of purine pools, which can suppress mTORC1 signaling and impact DNA and histone methylation.[9] Furthermore, MTHFD2 has been implicated in activating the AKT signaling pathway to promote breast cancer cell proliferation.[10]

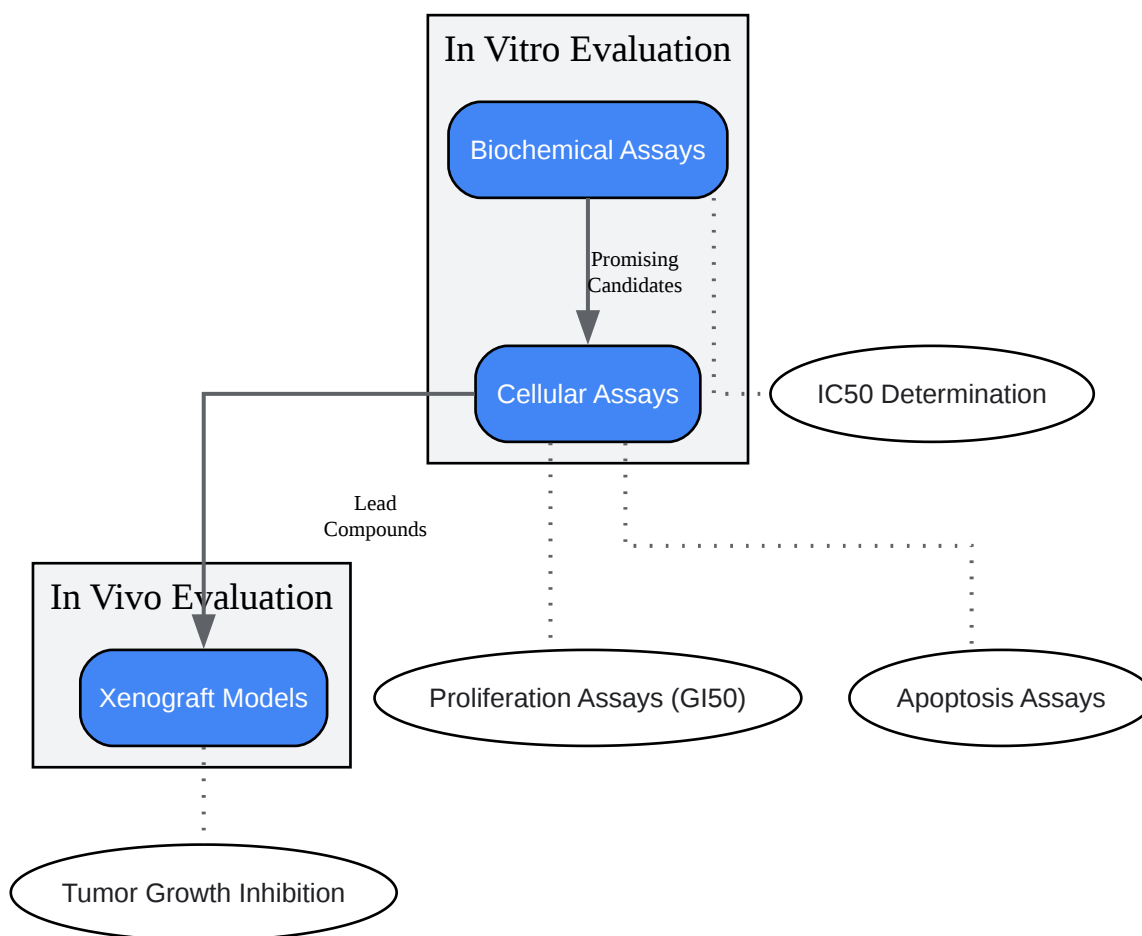
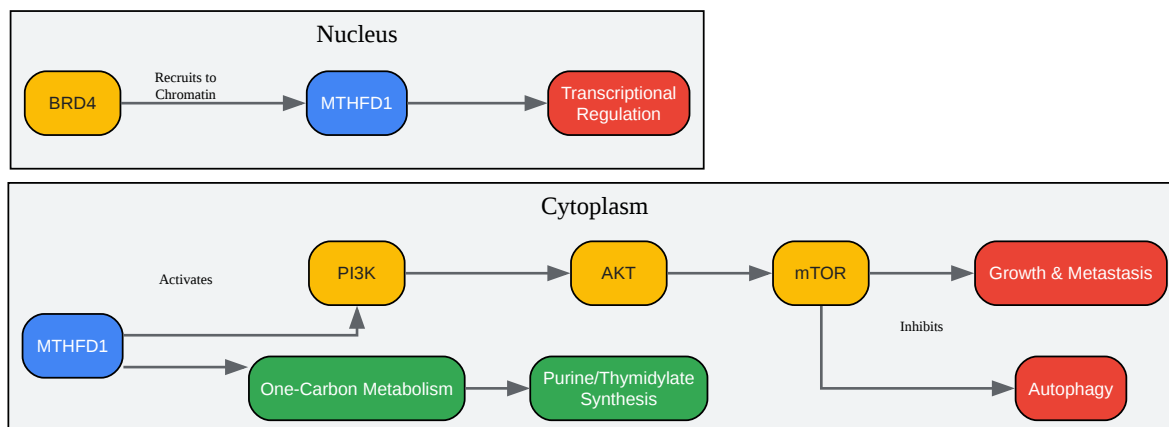


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Caption: MTHFD2 signaling pathway in cancer.

MTHFD1 Signaling Pathway

MTHFD1 is a trifunctional enzyme in the cytoplasm that is also central to one-carbon metabolism, providing one-carbon units for the synthesis of purines and thymidylate.[11] Recent studies have revealed a non-metabolic role for MTHFD1 in the nucleus, where it can be recruited to chromatin by the bromodomain-containing protein 4 (BRD4), linking folate metabolism directly to transcriptional regulation.[12] MTHFD1 has also been shown to regulate autophagy and promote colorectal cancer growth and metastasis via the PI3K-AKT-mTOR signaling pathway.[13]



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- To cite this document: BenchChem. [A Comparative Analysis of MTHFD2 and MTHFD1 Inhibitors for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399992#comparative-analysis-of-mthfd2-in-3-and-mthfd1-inhibitors]

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